molecular formula C11H26I2N4 B12723797 1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide CAS No. 96397-13-6

1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide

Cat. No.: B12723797
CAS No.: 96397-13-6
M. Wt: 468.16 g/mol
InChI Key: GLKDKQNTJCJVLO-UHFFFAOYSA-M
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Description

1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide is a compound that belongs to the class of guanidine derivatives. Guanidine compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications. This particular compound features a piperidinium ring substituted with a guanidinobutyl group and a methyl group, with iodide and hydriodide as counterions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide can undergo various chemical reactions, including:

    Oxidation: The guanidine group can be oxidized to form urea derivatives.

    Reduction: Reduction reactions can convert the guanidine group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Substituted guanidine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidine group can form strong hydrogen bonds with anionic sites on enzymes and proteins, leading to inhibition of their activity . This compound can also interact with metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide is unique due to its combination of a piperidinium ring and a guanidinobutyl group, which provides a distinct set of chemical and biological properties. Its ability to form strong hydrogen bonds and interact with metal ions makes it particularly valuable in various research and industrial applications.

Properties

CAS No.

96397-13-6

Molecular Formula

C11H26I2N4

Molecular Weight

468.16 g/mol

IUPAC Name

2-[4-(1-methylpiperidin-1-ium-1-yl)butyl]guanidine;iodide;hydroiodide

InChI

InChI=1S/C11H25N4.2HI/c1-15(8-4-2-5-9-15)10-6-3-7-14-11(12)13;;/h2-10H2,1H3,(H4,12,13,14);2*1H/q+1;;/p-1

InChI Key

GLKDKQNTJCJVLO-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)CCCCN=C(N)N.I.[I-]

Origin of Product

United States

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